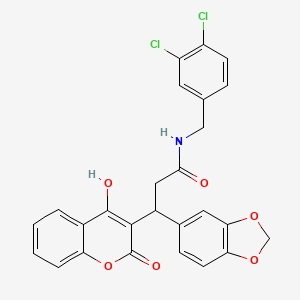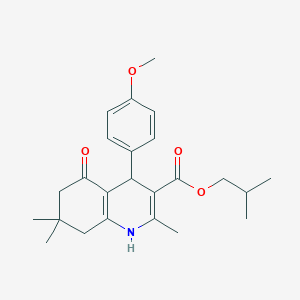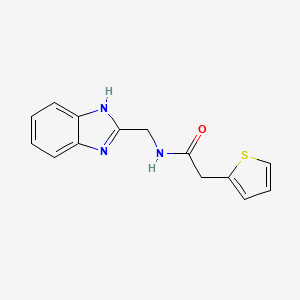![molecular formula C15H8Cl2N4S B11049501 6-(3-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049501.png)
6-(3-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-クロロフェニル)-3-(4-クロロフェニル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾールは、トリアゾール環とチアジアゾール環の両方を含む複素環式化合物です。これらのタイプの化合物は、抗菌剤、抗真菌剤、抗がん剤などの潜在的な生物活性について研究されることがよくあります。
2. 製法
合成経路と反応条件
6-(3-クロロフェニル)-3-(4-クロロフェニル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾールの合成には、通常、適切なヒドラジン誘導体とチオカルボニル化合物の環化が伴います。反応条件には、エタノールや酢酸などの溶媒の使用が含まれることが多く、環化プロセスを促進するために加熱が必要になる場合があります。
工業的生産方法
このような化合物の工業的生産方法は、収率と純度を最大限に高めるために合成経路を最適化することを含む可能性があります。これには、連続フロー反応器、高度な精製技術、厳格な品質管理措置の使用が含まれる場合があります。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にチアジアゾール環の硫黄原子で酸化反応を受ける可能性があります。
還元: 還元反応は、トリアゾール環の窒素原子を標的とする可能性があります。
置換: 親電子置換反応または求核置換反応は、フェニル環で発生する可能性があります。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの試薬。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬。
置換: ハロゲン化剤、アミンやチオールなどの求核剤。
主な生成物
これらの反応の主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される可能性があり、置換によりフェニル環にさまざまな官能基が導入される可能性があります。
4. 科学研究の応用
化学
化学において、この化合物は、特に潜在的な生物活性を有するより複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学
生物学研究では、さまざまな酵素や受容体との相互作用について研究され、新しい薬物の開発につながる可能性があります。
医学
医学において、このような化合物は、抗菌剤、抗真菌剤、または抗がん剤などの潜在的な治療効果について調査されることがよくあります。
産業
産業では、このような化合物は、新しい材料、農薬、または医薬品を開発するために使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions could target the nitrogen atoms in the triazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the phenyl rings.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activities.
Biology
In biological research, it might be studied for its interactions with various enzymes or receptors, potentially leading to the development of new drugs.
Medicine
In medicine, compounds like this are often investigated for their potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.
Industry
In industry, such compounds could be used in the development of new materials, agrochemicals, or pharmaceuticals.
作用機序
6-(3-クロロフェニル)-3-(4-クロロフェニル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾールの作用機序は、その特定の生物学的標的によって異なります。一般的に、酵素や受容体と相互作用し、その機能を阻害または活性化する可能性があります。分子標的には、細胞シグナル伝達、代謝、またはDNA複製に関与するタンパク質が含まれる場合があります。
6. 類似した化合物との比較
類似した化合物
- 6-(3-クロロフェニル)-3-(4-メチルフェニル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾール
- 6-(3-クロロフェニル)-3-(4-フルオロフェニル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾール
独自性
6-(3-クロロフェニル)-3-(4-クロロフェニル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾールの独自性は、フェニル環の特定の置換パターンにあり、これは類似の化合物と比較して、その生物活性と化学反応性に影響を与える可能性があります。
類似化合物との比較
Similar Compounds
- 6-(3-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(3-Chlorophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 6-(3-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern on the phenyl rings, which could influence its biological activity and chemical reactivity compared to similar compounds.
特性
分子式 |
C15H8Cl2N4S |
|---|---|
分子量 |
347.2 g/mol |
IUPAC名 |
6-(3-chlorophenyl)-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H8Cl2N4S/c16-11-6-4-9(5-7-11)13-18-19-15-21(13)20-14(22-15)10-2-1-3-12(17)8-10/h1-8H |
InChIキー |
OWWKTPVBJJEQQG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11049421.png)
![4-(4-chlorophenyl)-1-(4-methoxyphenyl)-N-(2-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11049426.png)

![Methyl 3-(4-bromophenyl)-2-ethyl-7-(2-methoxy-2-oxoethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11049432.png)

![Ethyl 4-[({4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B11049446.png)

![1-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B11049455.png)
![3-(4-methoxybenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049461.png)
![1-(4-methoxyphenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11049474.png)
![3-hydroxy-1-(3-hydroxypropyl)-4-[(4-methoxyphenyl)carbonyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049481.png)
![2-Methylpropyl 9-hydroxy-9-methyl-7-phenyl-3-thioxo-1,2,4-triazaspiro[4.5]decane-6-carboxylate](/img/structure/B11049487.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049490.png)
